1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol
Brand Name: Vulcanchem
CAS No.: 140623-93-4
VCID: VC21137332
InChI: InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol

CAS No.: 140623-93-4

Cat. No.: VC21137332

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol - 140623-93-4

Specification

CAS No. 140623-93-4
Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1
Standard InChI Key PVDLLCLDSAFEFJ-PRJMDXOYSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO
SMILES CC1=CN(C(=O)NC1=O)C2COC(C2O)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2COC(C2O)CO

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